

# Pefloxacin Mesylate Dihydrate tendon toxicity comparison fluoroquinolones

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## Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

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## Comparative Tendon Toxicity Data

The following table summarizes findings from a 2011 comparative study on the biomechanical and histopathological effects of four fluoroquinolones on rat Achilles tendons.

Table 1: Biomechanical and Histopathological Comparison of Fluoroquinolones in a Rat Model [1]

Fluoroquinolone	Dosage (mg/kg, twice daily)	Yield Force (YF) vs. Control	Ultimate Tensile Force (UTF) vs. Control	Elastic Modulus vs. Control	Histopathological Findings (Achilles Tendon)
Pefloxacin	40	Significantly lower (p<0.01)	Significantly lower (p<0.01)	Significantly lower (p<0.01)	Hyaline degeneration, myxomatous degeneration, fibre disarrangement
Ciprofloxacin	50	Significantly lower (p<0.001)	Significantly lower (p<0.001)	Not Significant	Hyaline degeneration, myxomatous degeneration, fibre disarrangement

Fluoroquinolone	Dosage (mg/kg, twice daily)	Yield Force (YF) vs. Control	Ultimate Tensile Force (UTF) vs. Control	Elastic Modulus vs. Control	Histopathological Findings (Achilles Tendon)
Norfloxacin	40	Significantly lower (p<0.05)	Significantly lower (p<0.05)	Significantly lower (p<0.05)	Information not specified in the study
Ofloxacin	20	Not Significant	Not Significant	Not Significant	Hyaline degeneration, fibre disarrangement

**Key conclusion from the study:** The findings reveal significant deterioration of biomechanical parameters and indicate **significantly higher biomechanical toxicity for ciprofloxacin and pefloxacin** compared to the other tested drugs [1].

## Mechanisms of Tendon Damage

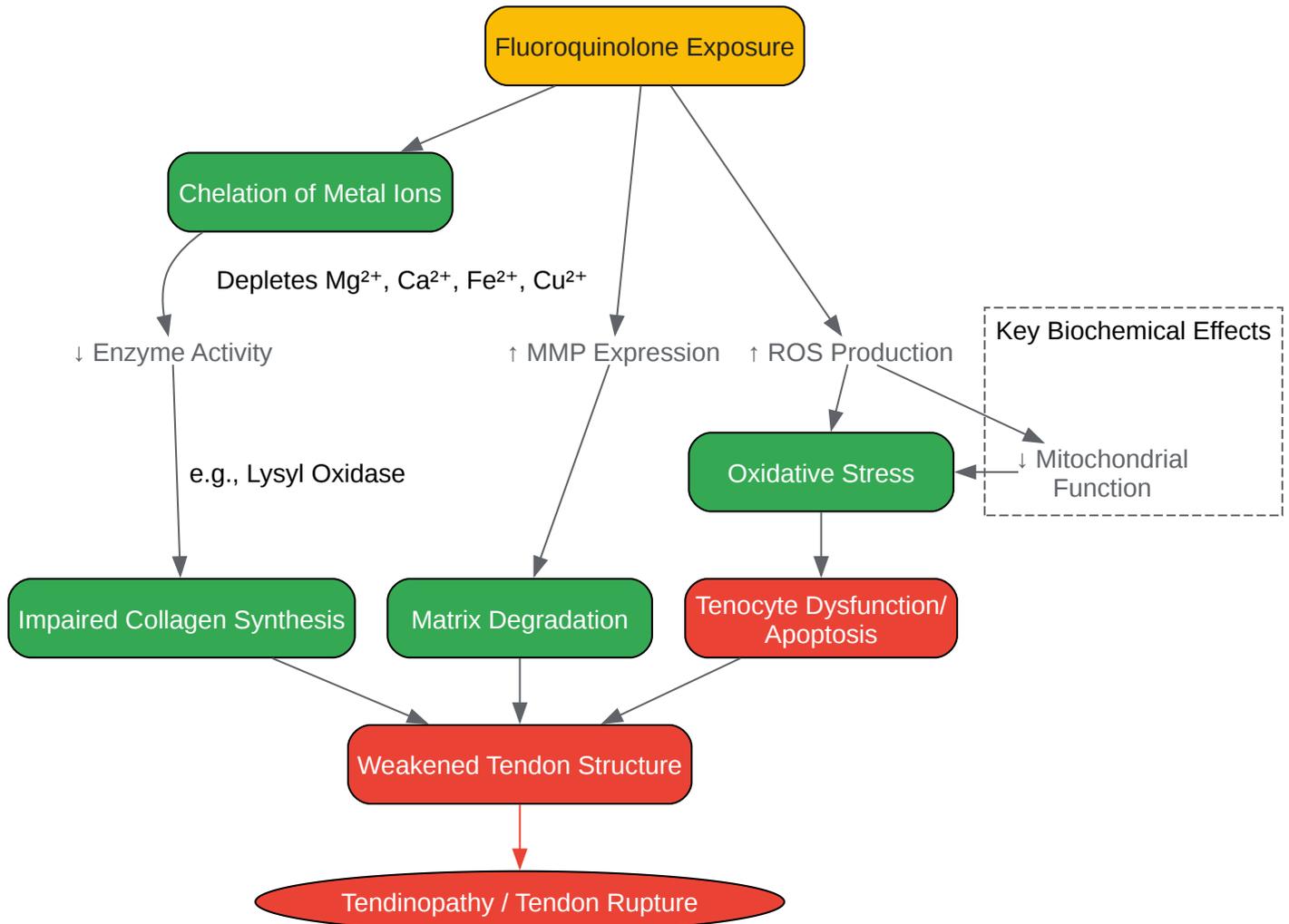
Fluoroquinolone-induced tendinopathy involves multiple pathways that disrupt the integrity of the tendon's extracellular matrix, primarily composed of **Collagen Type I** [2] [3].

**Table 2: Molecular Mechanisms of Fluoroquinolone-Induced Tendon Damage**

Mechanism	Pathophysiological Process	Key Players / Effects
<b>Impaired Collagen Synthesis</b>	Disruption of the complex biosynthesis pathway for Collagen Type I, the primary structural component of tendons (comprising 70-80% of tendon's dry weight) [2] [3].	↓ Fibroblast activity, ↓ Pro-collagen synthesis, ↓ Cross-linking via Lysyl Oxidase (a Cu <sup>2+</sup> -dependent enzyme)
<b>Upregulation of Degradative Pathways</b>	Increased expression of enzymes that break down the extracellular matrix, tipping the balance from tissue repair to degradation [2] [4].	↑ Matrix Metalloproteinases (MMPs: MMP-2, MMP-3, MMP-9, MMP-13, MMP-14), Degradation of collagen and proteoglycans

Mechanism	Pathophysiological Process	Key Players / Effects
<b>Oxidative Stress &amp; Mitochondrial Dysfunction</b>	Induction of oxidative stress and disruption of mitochondrial function in tendon cells, leading to cellular damage and impaired energy production [5].	↑ Reactive Oxygen Species (ROS), ↓ Mitochondrial membrane potential ( $\Delta\Psi_m$ ), Cellular energy deficit
<b>Chelation of Divalent Cations</b>	The chemical structure of FQs allows them to chelate (bind) divalent and trivalent metal ions, which are essential cofactors for many cellular enzymes [2] [5].	Chelation of $Mg^{2+}$ , $Ca^{2+}$ , $Fe^{2+}$ , $Cu^{2+}$ ; Inhibition of metalloenzymes critical for collagen stability and cellular function (e.g., Lysyl oxidase)

The diagram below illustrates the interconnected pathways through which fluoroquinolones like pefloxacin damage tendon tissue.



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## Experimental Protocols for Tendon Toxicity Assessment

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

### 1. In Vivo Rat Model for Biomechanical and Histopathological Analysis [1]

- **Animal Model:** Wistar rats.
- **Group Design:** One untreated control group and multiple treatment groups (e.g., for pefloxacin, norfloxacin, ofloxacin, ciprofloxacin) in parallel.
- **Dosing:**
  - **Pefloxacin mesylate dihydrate:** 40 mg/kg.
  - **Route:** Administered by oral gavage.
  - **Regimen:** Twice daily for three consecutive weeks.
- **Termination and Sample Collection:** Euthanize animals at a predetermined endpoint (e.g., 6 weeks post-treatment). Excise Achilles tendons for analysis.
- **Biomechanical Testing:**
  - **Equipment:** Computer-monitored tensile testing machine.
  - **Key Parameters:**
    - **Yield Force (YF):** The force at which the tendon begins to permanently deform.
    - **Ultimate Tensile Force (UTF):** The maximum force the tendon can withstand before rupture.
    - **Elastic Modulus:** A measure of the tendon's stiffness.
- **Histopathological Examination:**
  - Process tendon samples, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin).
  - Examine under a light microscope for pathological changes such as **hyaline degeneration**, **myxomatous degeneration**, and **collagen fibre disarrangement**.

### 2. In Vitro Analysis of Molecular Mechanisms [2] [4] [6]

- **Cell Culture:** Use human or rat tendon-derived cells (tenocytes).
- **Treatment:** Expose cells to various concentrations of pefloxacin and other fluoroquinolones for 24-72 hours.
- **Gene Expression Analysis:**
  - Extract total RNA and perform Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
  - **Targets:** Genes for Collagen Type I (COL1A1, COL1A2), Matrix Metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs).
- **Protein Analysis:**
  - Use Western Blotting or ELISA to quantify the expression levels of collagen, MMPs, and other key proteins.

- **Functional Assays:**

- **Cell Proliferation/Viability:** Assess using MTT or WST-1 assays.
- **Reactive Oxygen Species (ROS) Detection:** Use fluorescent probes (e.g., DCFH-DA) and flow cytometry or fluorescence microscopy.

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